LogP Hydrophobicity Shift: Impact on Solubility and Extraction
Methyl 3,3-dimethyl-4-oxopentanoate exhibits a computed XLogP3-AA of 0.6, indicating moderate polarity, whereas its positional isomer methyl 4,4-dimethyl-3-oxopentanoate (CAS 55107-14-7) has a higher value of 1.4 [1][2]. This 0.8 log unit difference corresponds to an approximately 6.3-fold difference in theoretical partition coefficient, suggesting superior aqueous solubility and distinct solvent partitioning behavior for the target compound, which is critical for reaction workups and purification processes [1].
| Evidence Dimension | XLogP3-AA (Hydrophobicity) |
|---|---|
| Target Compound Data | 0.6 (computed) |
| Comparator Or Baseline | Methyl 4,4-dimethyl-3-oxopentanoate: 1.4 (computed) |
| Quantified Difference | Δ = 0.8 (approx. 6.3x difference in partition coefficient) |
| Conditions | Computed properties from PubChem 2025 release [1][2] |
Why This Matters
A lower logP directly impacts solubility in aqueous or polar reaction media and influences extraction efficiency, making the target compound preferable for aqueous-phase reactions or where rapid extraction into organic layers is not desired.
- [1] PubChem. (2026). Methyl 3,3-dimethyl-4-oxopentanoate. Computed Properties: XLogP3-AA. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Methyl 4,4-dimethyl-3-oxopentanoate. Computed Properties: XLogP3-AA. National Center for Biotechnology Information. View Source
